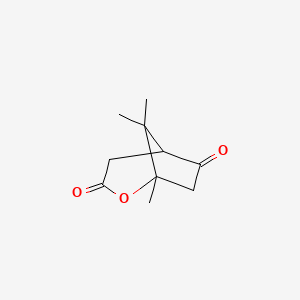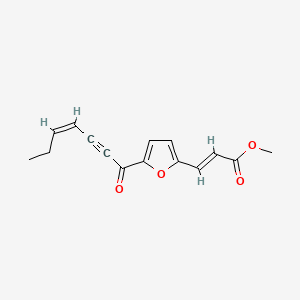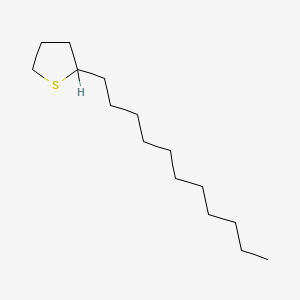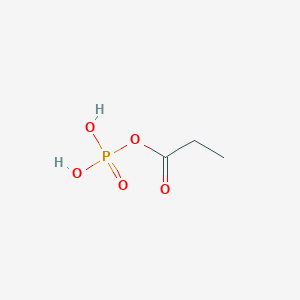
5-Oxo-1,2-campholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1,2-campholide is a bridged compound that is 1,2-campholide substituted at position 5 by an oxo group. It is a ketolactone and a bridged compound. It derives from a 1,2-campholide.
Aplicaciones Científicas De Investigación
Anticancer Applications
5-Oxo-1,2-campholide, as a component of novel oral anticancer drugs like S-1, plays a role in cancer treatment. In a study, S-1 demonstrated efficacy in treating advanced gastric cancer, with 5-oxo-1,2-campholide contributing to the reduction of gastrointestinal toxicity (Sakata et al., 1998).
Chemical Synthesis and Electrochemistry
5-Oxo-1,2-campholide is a significant compound in the field of chemical synthesis. It has been obtained as a main product through the anodic oxidation of camphor, demonstrating its importance in organic chemistry (Ye & Beck, 1991). Additionally, its role in the development of all-organic redox cells highlights its relevance in electrochemistry (Park et al., 2015).
Cellular and Molecular Biology
In cellular biology, 5-Oxo-1,2-campholide derivatives like 5-oxo-ETE are involved in the activation and migration of human adrenocortical and eosinophil cells. They interact with specific receptors, indicating their importance in cell signaling and potentially in disease mechanisms (Jones et al., 2003; Neuman et al., 2019).
Potential in Asthma and Allergic Diseases
5-Oxo-1,2-campholide derivatives are being studied for their potential role in asthma and allergic diseases. Their ability to induce eosinophil and neutrophil infiltration suggests a significant role in inflammatory responses, which could be targeted for therapeutic interventions (Powell & Rokach, 2005; Sturm et al., 2005).
Oxidative Stress and DNA Damage
5-Oxo-1,2-campholide related compounds play a role in the induction of oxidative stress and DNA damage, as seen in studies involving singlet oxygen and its effects on cellular DNA (Ravanat et al., 2000).
Propiedades
Nombre del producto |
5-Oxo-1,2-campholide |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
UDJVKSCOEHSXBZ-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)OC1(CC2=O)C)C |
SMILES canónico |
CC1(C2CC(=O)OC1(CC2=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1206127.png)

![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)
![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)





![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)